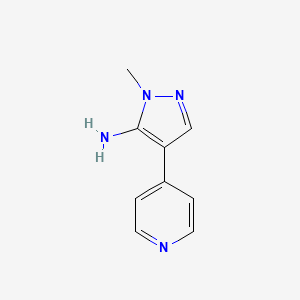

1-methyl-4-(pyridin-4-yl)-1H-pyrazol-5-amine

Description

1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-5-amine is a pyrazole derivative characterized by a pyridinyl substituent at position 4, a methyl group at position 1, and an amine group at position 5 (Figure 1). Pyrazole-based compounds are widely studied for their kinase inhibitory properties, particularly in oncology and inflammation research . The presence of the pyridinyl group enhances hydrogen-bonding interactions with kinase active sites, while the methyl group improves metabolic stability .

Properties

Molecular Formula |

C9H10N4 |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

2-methyl-4-pyridin-4-ylpyrazol-3-amine |

InChI |

InChI=1S/C9H10N4/c1-13-9(10)8(6-12-13)7-2-4-11-5-3-7/h2-6H,10H2,1H3 |

InChI Key |

ZFNIUUHNNGAJOH-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C=N1)C2=CC=NC=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-(pyridin-4-yl)-1H-pyrazol-5-amine typically involves the reaction of 4-bromo-1-methylpyrazole with 4-pyridylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium(II) acetate and requires a base such as potassium carbonate in a solvent like ethanol. The reaction mixture is heated to reflux for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-(pyridin-4-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

The applications of 1-methyl-4-(pyridin-4-yl)-1H-pyrazol-5-amine are primarily in the field of drug discovery, specifically as an intermediate in the synthesis of various bioactive compounds .

Scientific Research Applications

this compound, also known as CAS No. 165404-21-7, is a chemical compound with a molecular weight of 174.20 and the molecular formula . While direct applications of this specific compound are not extensively documented, its structural features make it a valuable building block in synthesizing complex molecules with potential therapeutic applications .

Phosphodiesterase 10A (PDE10A) Inhibitors

this compound is used in developing phosphodiesterase 10A (PDE10A) inhibitors . PDE10A is an enzyme that is highly expressed in the brain, particularly in the striatum, and is involved in regulating the signaling pathways of dopamine and glutamate, which are crucial neurotransmitters. Inhibitors of PDE10A have potential therapeutic applications in treating neurological and psychiatric disorders, such as schizophrenia .

- Discovery of PF-2545920 Optimization of brain penetration and drug-like properties led to the discovery of 2-[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline (PF-2545920). This PDE10A inhibitor is the first reported clinical entry for this mechanism in the treatment of schizophrenia .

Interleukin-1 Receptor Associated Kinase 4 (IRAK4) Inhibitors

The compound is also used in developing Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors . IRAK4 is a kinase enzyme involved in signaling pathways related to the IL-1R and TLR superfamily, which play a critical role in inflammatory responses. Selective inhibition of IRAK4 is considered an attractive target for treating inflammatory diseases .

- Development of Pyrazolo[1,5-a]pyrimidine-3-carboxamides A series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides was developed through modifications to the 5-position of the pyrazolopyrimidine ring and the 3-position of the pyrazole ring . These modifications led to the identification of IRAK4 inhibitors with excellent potency, kinase selectivity, and favorable pharmacokinetic properties for oral administration .

Mechanism of Action

The mechanism of action of 1-methyl-4-(pyridin-4-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit phosphodiesterase enzymes, which play a role in various cellular signaling pathways . The compound’s ability to modulate these pathways can lead to therapeutic effects, such as neuroprotection and anti-inflammatory responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Regioisomerism

The inhibitory profile of pyrazole derivatives is highly sensitive to substituent positions. For example:

- 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine (Compound 6a) This regioisomer, with a 4-fluorophenyl group at position 4 and pyridinyl at position 3, exhibits nanomolar IC50 values against Src (399 nM), B-Raf (270 nM), and VEGFR2 (34 nM) but loses p38α MAP kinase activity entirely compared to its positional isomer . In contrast, 1-methyl-4-(pyridin-4-yl)-1H-pyrazol-5-amine lacks the fluorophenyl and trichlorophenyl groups, which may reduce its kinase promiscuity but enhance selectivity for specific targets.

Impact of Substituent Electronic and Steric Effects

- Pyridinyl vs. Phenyl Groups : Replacing phenyl with pyridinyl (as in This compound ) introduces a hydrogen-bond acceptor, improving interactions with kinase hinge regions .

- Amine Position : The 5-amine group in the target compound contrasts with 3-amine derivatives (e.g., 3-methyl-1-(pyridin-4-yl)-1H-pyrazol-5-amine ), which show altered binding modes due to shifted hydrogen-bond networks .

Biological Activity

1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications, supported by data from various studies.

This compound interacts with specific molecular targets, including enzymes and receptors. Its mechanism primarily involves the modulation of enzyme activity, which can lead to various therapeutic effects. For instance, it may inhibit enzymes associated with inflammatory pathways or cancer progression, making it a candidate for treating such conditions .

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit anticancer activities. They have shown effectiveness against various cancer cell lines, including:

- Lung Cancer

- Breast Cancer

- Prostate Cancer

Studies have reported that compounds with similar structures can inhibit cell proliferation and induce apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It has demonstrated activity against several bacterial strains and fungi, suggesting potential applications in treating infections .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, indicating its potential use in inflammatory diseases .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation in various cancers | |

| Antimicrobial | Activity against bacterial strains | |

| Anti-inflammatory | Inhibition of cytokine production |

Case Study: Anticancer Activity

A study evaluated the anticancer potential of this compound on HeLa (cervical cancer) and HepG2 (liver cancer) cell lines. The compound exhibited a significant reduction in cell viability, with IC50 values indicating potent antiproliferative activity. Notably, it showed minimal toxicity towards normal fibroblast cells, suggesting a favorable therapeutic index .

Q & A

Basic: What are the common synthetic routes for 1-methyl-4-(pyridin-4-yl)-1H-pyrazol-5-amine, and how is the product characterized?

Answer:

The synthesis typically involves cyclization of thiourea analogues or hydrazine derivatives with carbonyl-containing precursors. For example, cyclization using phosphorous oxychloride at elevated temperatures (e.g., 120°C) forms the pyrazole core. Post-synthetic modifications, such as acylation or alkylation, introduce substituents like methyl or pyridinyl groups . Characterization employs:

- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and molecular integrity.

- X-ray crystallography to resolve atomic arrangements and verify regioselectivity .

- IR spectroscopy to identify functional groups (e.g., carbonyl or amine stretches) .

Advanced: How can reaction conditions be optimized to improve yield during cyclization?

Answer:

Optimization strategies include:

- Temperature control : Elevated temperatures (e.g., 120°C) enhance cyclization efficiency but require monitoring to avoid decomposition .

- Catalyst selection : Lewis acids like POCl₃ improve reaction rates and regioselectivity .

- Solvent-free conditions : Minimize side reactions and simplify purification, as demonstrated in solvent-free barbituric acid condensations .

- Real-time monitoring : Use HPLC or TLC to track intermediate formation and adjust conditions dynamically .

Basic: What spectroscopic and crystallographic methods confirm molecular structure?

Answer:

- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and stereochemistry (e.g., planar pyrazole-pyridine systems with dihedral angles ~6.4°) .

- Multinuclear NMR : ¹H NMR identifies proton environments (e.g., methyl groups at δ 2.29 ppm), while ¹³C NMR confirms carbon connectivity .

- Mass spectrometry (EI-MS) : Validates molecular weight (e.g., m/z 176 [M+H]⁺ for methyl-substituted derivatives) .

Advanced: How are contradictions in biological activity data resolved?

Answer:

Discrepancies (e.g., varying IC₅₀ values across assays) are addressed by:

- Assay standardization : Replicate studies under consistent conditions (e.g., pH, cell lines) .

- Structural validation : Re-analyze compound purity and conformation via XRD or HPLC to rule out degradation .

- Mechanistic studies : Compare binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm target engagement .

Basic: What in vitro assay designs evaluate antitubercular activity?

Answer:

- Microplate Alamar Blue assays : Measure mycobacterial growth inhibition (e.g., Mycobacterium tuberculosis H37Rv) with positive controls like isoniazid .

- Minimum inhibitory concentration (MIC) : Determine using serial dilutions in Middlebrook 7H9 broth .

- Cytotoxicity counter-screens : Use mammalian cell lines (e.g., Vero) to assess selectivity indices .

Advanced: How do computational approaches enhance derivative design?

Answer:

- Molecular docking : Predict binding modes to targets like σ receptors or tubulin using AutoDock or Schrödinger .

- Quantum chemical calculations : Optimize reaction pathways (e.g., transition state energies for cyclization) using Gaussian .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups) with activity trends to prioritize synthesis .

Basic: How are impurities identified during synthesis?

Answer:

- Chromatographic methods : HPLC or GC-MS detect byproducts (e.g., unreacted intermediates) .

- Recrystallization : Purify using solvents like ethanol or DCM to remove polar/non-polar impurities .

- Elemental analysis : Verify C/H/N ratios to confirm stoichiometric purity .

Advanced: What strategies determine absolute configuration of chiral derivatives?

Answer:

- Chiral chromatography : Separate enantiomers using columns like Chiralpak AD with methanol eluents .

- X-ray anomalous dispersion : Assign configuration via Flack parameter analysis (e.g., Flack x = 0.05(8)) .

- Circular dichroism (CD) : Correlate Cotton effects with known stereochemical standards .

Basic: What in vivo models assess antitumor activity?

Answer:

- Sea urchin embryo assays : Screen for antimitotic effects via tubulin inhibition .

- Xenograft models : Evaluate efficacy in immunodeficient mice implanted with human cancer cells (e.g., HCT-116 colon carcinoma) .

- Pharmacokinetic profiling : Measure plasma half-life and bioavailability using LC-MS/MS .

Advanced: How does molecular docking improve σ receptor antagonism?

Answer:

- Binding pocket analysis : Identify key residues (e.g., Tyr173 in σ₁ receptors) for hydrogen bonding or π-π interactions .

- Scaffold hopping : Modify pyrazole substituents (e.g., fluorophenyl groups) to enhance hydrophobic contacts .

- Free energy perturbation (FEP) : Calculate ΔΔG values to predict affinity changes for methyl or chloro substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.